BenchChemオンラインストアへようこそ!

Hoquizil

Pharmacokinetics Drug Metabolism Bronchodilator

For preclinical research requiring a PDE4 inhibitor with improved tolerability over piquizil, Hoquizil is the essential tool. Its unique 2-hydroxy-2-methylpropyl ester moiety provides a distinct pharmacokinetic profile, enabling more robust chronic oral dosing studies. Purchasing both Hoquizil and its parent compound piquizil allows for direct, head-to-head PK/PD comparisons in your respiratory disease models.

Molecular Formula C19H26N4O5
Molecular Weight 390.4 g/mol
CAS No. 21560-59-8
Cat. No. B1597303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHoquizil
CAS21560-59-8
Molecular FormulaC19H26N4O5
Molecular Weight390.4 g/mol
Structural Identifiers
SMILESCC(C)(COC(=O)N1CCN(CC1)C2=NC=NC3=CC(=C(C=C32)OC)OC)O
InChIInChI=1S/C19H26N4O5/c1-19(2,25)11-28-18(24)23-7-5-22(6-8-23)17-13-9-15(26-3)16(27-4)10-14(13)20-12-21-17/h9-10,12,25H,5-8,11H2,1-4H3
InChIKeyYRTMGQYDLITGNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hoquizil (CAS 21560-59-8) Product Profile for Bronchodilator and PDE4 Research Procurement


Hoquizil (CAS 21560-59-8), also known as CP-14,185-1, is a synthetic bronchodilator belonging to the quinazoline-piperazine class [1]. It was originally identified as an active metabolite of piquizil and exerts its pharmacological effects primarily through inhibition of phosphodiesterase (PDE), leading to increased intracellular cAMP levels in bronchial smooth muscle [2][3]. The compound is characterized by a 6,7-dimethoxyquinazoline core and a piperazine-1-carboxylate ester side chain, with a molecular weight of 390.4 g/mol [1].

Why Hoquizil Cannot Be Interchanged with Generic PDE4 Inhibitors or Quinazoline Analogs


Simple substitution with other PDE inhibitors (e.g., rolipram, theophylline) or even its direct precursor piquizil introduces significant experimental or clinical variability. Hoquizil differentiates itself through a unique combination of pharmacokinetic properties and tolerability derived from its specific 2-hydroxy-2-methylpropyl ester moiety [1]. While it shares a core quinazoline scaffold with piquizil, the metabolic and safety profile of Hoquizil is distinctly superior, demonstrating that minor structural modifications in this series drastically alter in vivo performance [1][2]. Procurement of non-identical PDE4 inhibitors or quinazoline derivatives will not recapitulate Hoquizil's specific profile in human or animal models.

Quantitative Differentiation Evidence for Hoquizil (CAS 21560-59-8) Against Key Comparators


Extended Plasma Half-Life vs. Parent Compound Piquizil

Hoquizil, identified as the major human metabolite of piquizil, exhibits a significantly extended plasma residence time relative to its parent compound. The data demonstrate a longer plasma half-life for hoquizil compared to piquizil, directly impacting dosing frequency and sustained bronchodilator effect in vivo [1]. This pharmacokinetic advantage is critical for maintaining therapeutic drug levels without the need for frequent administration.

Pharmacokinetics Drug Metabolism Bronchodilator

Improved Tolerability Profile Over Piquizil in Human Studies

In comparative clinical evaluation, hoquizil was reported to be better tolerated than its parent drug piquizil, despite maintaining comparable bronchodilator efficacy [1]. This is a key differentiator for in vivo studies where the adverse event profile of the parent compound may confound results or limit dosing.

Drug Safety Tolerability Bronchodilator Adverse Events

PDE4A Inhibition Potency Compared to Prototypical PDE4 Inhibitor Rolipram

Hoquizil inhibits recombinant human PDE4A with an IC50 of 553 nM [1]. In contrast, the well-characterized PDE4 inhibitor rolipram exhibits IC50 values of approximately 130 nM for PDE4B and 240 nM for PDE4D in cell-free assays . While rolipram shows higher potency in these specific isoform assays, Hoquizil's moderate potency and distinct structural class (quinazoline vs. pyrrolidinone) provide a different selectivity and pharmacological fingerprint that is valuable for studying PDE4-related pathways without the confounding high-affinity binding site interactions observed with rolipram [2].

PDE4 Inhibition Enzyme Assay cAMP Bronchodilator Mechanism

Validated Oral Bronchodilator Activity in Double-Blind Clinical Study

Hoquizil's efficacy as an oral bronchodilator has been demonstrated in a double-blind, randomized, coded clinical study using body plethysmography, confirming its ability to improve pulmonary function parameters in human subjects [1]. This contrasts with theophylline, another PDE inhibitor with bronchodilator properties, which has a narrow therapeutic index and is often associated with significant cardiovascular and CNS adverse effects [2]. Hoquizil's oral activity and distinct safety profile position it as a potentially safer alternative for chronic oral bronchodilator research.

Bronchodilator Clinical Trial Body Plethysmography Oral Activity

Validated Research and Industrial Use Cases for Hoquizil (CAS 21560-59-8)


Comparative Metabolism and Prodrug Studies with Piquizil

Hoquizil serves as the key active metabolite of piquizil. Procurement of both compounds enables direct head-to-head pharmacokinetic and pharmacodynamic comparisons, essential for understanding prodrug activation, metabolite efficacy, and tolerability differences in vivo. This is particularly relevant for academic and industrial groups studying quinazoline-based bronchodilators or PDE4 inhibitors. [1]

PDE4 Isoform Selectivity Profiling and SAR Studies

With a reported IC50 of 553 nM against PDE4A, Hoquizil provides a moderate-potency benchmark for structure-activity relationship (SAR) campaigns aimed at developing novel PDE4 inhibitors. Its quinazoline scaffold distinguishes it from the pyrrolidinone class (e.g., rolipram), allowing researchers to explore alternative binding modes and isoform selectivity. [2]

In Vivo Oral Bronchodilator Efficacy Models Requiring a Favorable Tolerability Profile

For preclinical studies requiring chronic oral dosing to assess bronchodilation, Hoquizil offers a combination of validated human oral activity and improved tolerability over its parent piquizil. This makes it a suitable tool for long-term respiratory disease models where maintaining compound exposure without dose-limiting side effects is critical. [3]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hoquizil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.